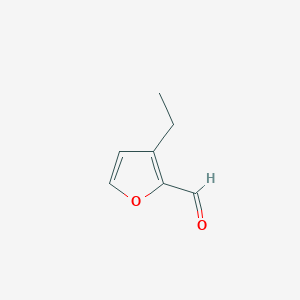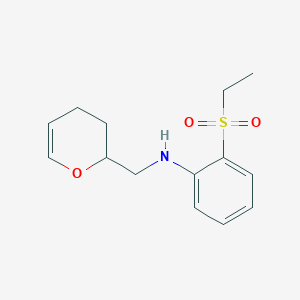![molecular formula C16H17NO4 B7554430 5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid, also known as Furfurylaminopentanoic acid (FAPA), is a compound that has gained significant attention in recent years due to its potential applications in the field of medicine. It is a synthetic amino acid that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of FAPA is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FAPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects:
FAPA has been shown to have a range of biochemical and physiological effects, including the ability to reduce inflammation, inhibit tumor growth, and modulate immune function. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. FAPA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FAPA in scientific research is its versatility. It can be used in a variety of experimental settings, including in vitro cell culture studies, animal models, and clinical trials. FAPA is also relatively easy to synthesize, and can be modified to enhance its properties. However, one limitation of using FAPA is that its effects may be dependent on the concentration used, and it may not be effective in all experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on FAPA. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer properties in vitro and in vivo. Another area of interest is its potential use in drug delivery systems, due to its ability to selectively target certain cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of FAPA, and to identify any potential side effects or limitations of its use.
Synthesemethoden
FAPA can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while solution-phase synthesis involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize FAPA, with yields ranging from 50-80%.
Wissenschaftliche Forschungsanwendungen
FAPA has been shown to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has also been shown to have potential applications in drug delivery systems, due to its ability to selectively target certain cells and tissues. FAPA has been studied extensively in vitro and in vivo, and has shown promising results in animal models of various diseases.
Eigenschaften
IUPAC Name |
5-[(3-phenylfuran-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14(19)8-4-5-10-17-16(20)15-13(9-11-21-15)12-6-2-1-3-7-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPJKELKQHNYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)



![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)